molecular formula C21H16ClN3O2 B2442968 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034474-48-9

2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2442968
CAS No.: 2034474-48-9
M. Wt: 377.83
InChI Key: AZGBJLCCZREULY-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a chlorophenoxy group and an imidazo[1,2-a]pyridine moiety

Mechanism of Action

Target of Action

It’s known that imidazo[1,2-a]pyridines, a core structure in this compound, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of covalent inhibitors , indicating potential targets could be enzymes or receptors that can be modulated by covalent binding.

Mode of Action

Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors , suggesting that this compound might interact with its targets through covalent binding, leading to modulation of the target’s function.

Biochemical Pathways

Given the potential role of this compound as a covalent inhibitor , it could affect pathways involving its target proteins, leading to downstream effects on cellular functions.

Result of Action

If this compound acts as a covalent inhibitor , it could lead to the inhibition of its target proteins, potentially resulting in altered cellular functions.

Biochemical Analysis

Biochemical Properties

2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to the enzyme’s active site .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit the proliferation of cancer cells by disrupting key signaling pathways that are essential for cell growth and survival . Additionally, it can induce apoptosis, a process of programmed cell death, in certain cell types, thereby contributing to its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound may inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that promote cell proliferation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including liver toxicity or damage to other organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes may metabolize the compound, leading to the formation of metabolites that can be excreted . The compound’s effects on metabolic flux and metabolite levels are also noteworthy, as it can alter the concentrations of key metabolites involved in cellular energy production and biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The chlorophenoxy group is then introduced via nucleophilic substitution reactions, often using chlorophenol derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)imidazo[1,2-a]pyridine: Similar in structure but lacks the acetamide group.

    2-(2-chlorophenoxy)acetamide: Similar in structure but lacks the imidazo[1,2-a]pyridine moiety.

Uniqueness

2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is unique due to the combination of the chlorophenoxy and imidazo[1,2-a]pyridine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-16-8-2-4-10-19(16)27-14-21(26)24-17-9-3-1-7-15(17)18-13-25-12-6-5-11-20(25)23-18/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGBJLCCZREULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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